molecular formula C21H16N3O- B14340189 2-{[(3-Anilino-2H-indol-2-ylidene)methyl]amino}phenolate CAS No. 94618-55-0

2-{[(3-Anilino-2H-indol-2-ylidene)methyl]amino}phenolate

Cat. No.: B14340189
CAS No.: 94618-55-0
M. Wt: 326.4 g/mol
InChI Key: ZJOYFGYDFIXTRR-UHFFFAOYSA-M
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Description

2-{[(3-Anilino-2H-indol-2-ylidene)methyl]amino}phenolate is a complex organic compound that features an indole core structure Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Anilino-2H-indol-2-ylidene)methyl]amino}phenolate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Anilino-2H-indol-2-ylidene)methyl]amino}phenolate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, acids, and bases are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while substitution reactions can produce a variety of functionalized indole compounds.

Scientific Research Applications

2-{[(3-Anilino-2H-indol-2-ylidene)methyl]amino}phenolate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(3-Anilino-2H-indol-2-ylidene)methyl]amino}phenolate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Tryptophan: An essential amino acid with an indole ring.

    Serotonin: A neurotransmitter derived from tryptophan.

Uniqueness

What sets 2-{[(3-Anilino-2H-indol-2-ylidene)methyl]amino}phenolate apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials .

Properties

CAS No.

94618-55-0

Molecular Formula

C21H16N3O-

Molecular Weight

326.4 g/mol

IUPAC Name

2-[(3-anilino-1H-indol-2-yl)methylideneamino]phenolate

InChI

InChI=1S/C21H17N3O/c25-20-13-7-6-12-18(20)22-14-19-21(23-15-8-2-1-3-9-15)16-10-4-5-11-17(16)24-19/h1-14,23-25H/p-1

InChI Key

ZJOYFGYDFIXTRR-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)NC2=C(NC3=CC=CC=C32)C=NC4=CC=CC=C4[O-]

Origin of Product

United States

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